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Introduction

The successful refolding of recombinant proteins from an insoluble state, often sequestered in
inclusion bodies, into their native, biologically active conformation is a critical bottleneck in the
production of therapeutic proteins and for various research applications. Protein aggregation is
a major competing reaction to correct refolding, leading to significant losses in yield. Glycine, a
simple and cost-effective amino acid, has emerged as a valuable additive in protein refolding
protocols to enhance the yield of functional proteins by mitigating aggregation and promoting
proper folding.

These application notes provide a comprehensive overview of the role of glycine in protein
refolding, including its mechanisms of action, and offer detailed protocols for its application.

Mechanisms of Action

Glycine's efficacy in protein refolding stems from several key properties:

o Aggregation Suppression: Glycine has been shown to suppress protein aggregation during
refolding. It is believed to preferentially interact with exposed hydrophobic patches on protein
folding intermediates, thereby preventing intermolecular associations that lead to the
formation of insoluble aggregates.[1][2]
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 Stabilization of Protein Structure: Glycine can act as a stabilizing agent for the native protein
structure.[3][4] Its presence in the refolding buffer can help maintain the integrity of the
correctly folded protein, preventing denaturation or aggregation over time.

o Cryoprotectant Properties: In protocols that involve freeze-thaw cycles, glycine can function
as a cryoprotectant, preserving the protein's structure and activity.

o Buffering Capacity: Glycine has buffering capacity, which can help maintain a stable pH
during the refolding process, a critical parameter for successful protein folding.[4]

Quantitative Data on Glycine-Assisted Protein
Refolding

The optimal concentration of glycine is protein-dependent and must be determined empirically.
The following table summarizes a case study on the effect of glycine concentration on the
refolding of a-amylases, demonstrating the concentration-dependent nature of its effect.

] Glycine . .
Protein . Refolding Yield (%) Reference
Concentration (M)

o-amylase (from
Bacillus 0 (Control) [5]

amyloliquefaciens)

Moderately Positive

0.125 [5]
Effect
>0.25 Inhibitory Effect [5]
o-amylase (from
) ] ) ) (Control) [5]
Bacillus licheniformis)
Moderately Positive
0.125 [5]
Effect
>0.25 Inhibitory Effect [5]

Experimental Protocols
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Two primary methods for protein refolding from inclusion bodies are dilution and dialysis.
Glycine can be incorporated into the refolding buffer in both approaches.

Protocol 1: Refolding by Dilution Incorporating Glycine

This protocol is a general guideline and should be optimized for the specific protein of interest.
1. Inclusion Body Solubilization:
» Objective: To denature and solubilize the aggregated protein from inclusion bodies.

o Buffer: Solubilization Buffer (e.g., 50 mM Tris-HCI pH 8.0, 6 M Guanidine Hydrochloride
(GdnHCI) or 8 M Urea, 10 mM DTT).

o Note: A patent for a "universal" refolding procedure suggests the inclusion of 1 mM glycine
in the solubilization buffer.[6]

e Procedure:
o Resuspend the purified inclusion body pellet in the Solubilization Buffer.

o Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until
the solution is clear.

o Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining
insoluble material.

2. Refolding by Rapid Dilution:
e Objective: To rapidly decrease the denaturant concentration to allow the protein to refold.

o Buffer: Refolding Buffer (e.g., 50 mM Tris-HCI pH 8.0, 0.5 M L-Arginine, 1-5 mM reduced
glutathione (GSH), 0.1-0.5 mM oxidized glutathione (GSSG), and an optimized concentration
of Glycine (e.g., 0.1 - 0.5 M)).

e Procedure:

o Prepare the Refolding Buffer and cool it to 4°C.
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o Rapidly dilute the solubilized protein solution (from step 1) 1:10 to 1:100 into the cold
Refolding Buffer with gentle stirring. The final protein concentration should typically be in
the range of 0.01-0.1 mg/mL to minimize aggregation.[7]

o Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
3. Protein Concentration and Purification:
» Objective: To concentrate the refolded protein and remove refolding additives.
e Procedure:
o Concentrate the refolded protein solution using techniques such as ultrafiltration.

o Purify the refolded protein using appropriate chromatography methods (e.g., size-
exclusion chromatography, ion-exchange chromatography) to remove any remaining
aggregates and refolding buffer components.

Protocol 2: Refolding by Step-Wise Dialysis with Glycine

This method involves a gradual removal of the denaturant, which can be beneficial for some
proteins.

1. Inclusion Body Solubilization:

» Follow the same procedure as in Protocol 1, Step 1. A protocol from Profacgen suggests
adding Tris buffer with glycine to the pure inclusion body pellet before solubilization with
urea.[1][8]

2. Step-Wise Dialysis:
o Objective: To gradually remove the denaturant to facilitate proper folding.
o Buffers:

o Dialysis Buffer 1: 50 mM Tris-HCI pH 8.0, 4 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM
GSSG.
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o Dialysis Buffer 2: 50 mM Tris-HCI pH 8.0, 2 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM
GSSG.

o Dialysis Buffer 3: 50 mM Tris-HCI pH 8.0, 1 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM
GSSG.

o Final Dialysis Buffer: 50 mM Tris-HCI pH 8.0, 0.1 M Glycine.

e Procedure:

o Place the solubilized protein solution in a dialysis bag with an appropriate molecular
weight cut-off.

o Dialyze sequentially against Dialysis Buffer 1, 2, 3, and the Final Dialysis Buffer, each for
4-6 hours or overnight at 4°C.

3. Protein Concentration and Purification:
o Follow the same procedure as in Protocol 1, Step 3.

Visualization of the Protein Refolding Workflow

The following diagrams illustrate the general workflow for protein refolding from inclusion
bodies, highlighting the stages where glycine can be incorporated.
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General workflow for protein refolding from inclusion bodies.
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Role of glycine in preventing aggregation during protein refolding.

Conclusion

Glycine is a versatile and effective additive for improving the yield of correctly folded proteins
from inclusion bodies. Its ability to suppress aggregation, stabilize the native protein structure,
and act as a cryoprotectant makes it a valuable tool for researchers, scientists, and drug
development professionals. The optimal conditions for using glycine, including its
concentration, must be determined empirically for each target protein. The protocols and
information provided in these application notes serve as a starting point for developing robust
and efficient protein refolding processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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